3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19(11-6-15-4-2-1-3-5-15)21-17-9-7-16(8-10-17)18-14-23-12-13-25-20(23)22-18/h7-10,12-15H,1-6,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMJDRSZZCOIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with the imidazo[2,1-b]thiazole core in the presence of a palladium catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with the intermediate product.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, ethers
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of imidazole derivatives, including 3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, as promising antiviral agents. Research indicates that compounds with imidazole and thiazole moieties exhibit significant inhibitory effects against various viral strains:
- Mechanism of Action : These compounds may inhibit viral replication by targeting specific viral enzymes or proteins involved in the viral life cycle.
- Case Studies :
- A study demonstrated that imidazole derivatives showed effective inhibition against the hepatitis C virus (HCV) and other RNA viruses, with some compounds exhibiting EC50 values in the micromolar range .
- Another investigation found that derivatives similar to this compound displayed potent activity against dengue and yellow fever viruses .
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy, particularly through dual-targeting mechanisms:
- Inhibition of Tumor Growth : Compounds with similar scaffolds have been shown to inhibit cell proliferation in various cancer cell lines. The imidazole and thiazole rings are known to interact with key proteins involved in tumor growth and metastasis.
- Research Findings :
- In vitro studies indicated that certain imidazole-thiazole hybrids could inhibit hepatocellular carcinoma (HCC) cell lines by downregulating pathways associated with cell survival and proliferation .
- The compound's ability to act as a dual inhibitor for both HCV and HCC has been noted, suggesting a multifaceted approach to treatment .
Other Therapeutic Applications
Beyond antiviral and anticancer effects, there is emerging evidence supporting the use of this compound in other therapeutic areas:
- Neurodegenerative Diseases : Some derivatives have been explored for their neuroprotective effects, particularly against diseases like Alzheimer's and Parkinson's due to their ability to modulate α-synuclein aggregation .
- Cardiovascular Health : Research indicates that imidazo-thiazole derivatives can function as antagonists for platelet aggregation, which may be beneficial in preventing thrombotic events .
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Antiviral | Inhibition of viral replication | Effective against HCV and dengue virus |
| Anticancer | Inhibition of tumor growth | Dual inhibition of HCV and HCC |
| Neurodegenerative | Modulation of protein aggregation | Potential protective effects observed |
| Cardiovascular | Antagonism of platelet aggregation | Inhibition of thrombus formation |
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The compound may also interact with cell membrane receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: Compounds with similar core structures but different substituents, such as 2-phenylimidazo[2,1-b]thiazole.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide, which share the thiazole ring but differ in other structural aspects.
Uniqueness
3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide stands out due to its unique combination of a cyclohexyl group, an imidazo[2,1-b]thiazole core, and a phenyl ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Biological Activity
3-Cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is a compound that incorporates an imidazo[2,1-b]thiazole moiety, which has been recognized for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo[2,1-b]thiazole core. The methods often utilize cyclohexyl amines and various coupling agents to achieve the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism of action often involves the inhibition of key enzymes such as Aurora-A kinase, which is crucial for cell cycle regulation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 7.01 ± 0.60 | Aurora-A kinase inhibition |
| Similar Compounds | A549 | 8.55 ± 0.35 | Apoptosis induction |
Antiviral Activity
Imidazo[2,1-b]thiazole derivatives have also been explored for their antiviral properties. For example, certain derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values below 0.35 µM . This suggests a potential application in antiviral drug development.
Antioxidant Effects
The compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels and demonstrating radical scavenging activity. This is particularly relevant in the context of oxidative stress-related diseases.
Case Studies
- Anticancer Activity : A study conducted on imidazo[2,1-b]thiazole derivatives revealed that specific modifications to the structure enhanced cytotoxicity against pancreatic ductal adenocarcinoma cells. The derivatives showed GI50 values ranging from 1.4 to 4.2 µM across various cancer cell lines .
- Antiviral Efficacy : In another investigation focusing on antiviral activity, derivatives were tested against HCV and demonstrated significant inhibition of viral replication at low concentrations .
Q & A
Q. What are the optimal synthetic routes for 3-cyclohexyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, and how can reaction yields be maximized?
The synthesis typically involves multi-step organic reactions, including coupling the imidazo[2,1-b]thiazole core with functionalized phenyl rings and cyclohexyl-propanamide groups. Key steps include:
- Nucleophilic substitution or cross-coupling to attach the imidazo[2,1-b]thiazole moiety to the phenyl ring .
- Amide bond formation between the propanamide group and the phenyl ring under anhydrous conditions, using coupling agents like EDC/HOBt .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) with triethylamine as a base improves reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integrity .
- X-ray crystallography : Resolves spatial arrangement, particularly for the imidazo[2,1-b]thiazole and cyclohexyl-propanamide groups .
- Mass spectrometry (MS) : Validates molecular weight (e.g., 391.45 g/mol for analogous compounds) .
Q. What in vitro assays are recommended for initial biological activity profiling?
- Enzyme inhibition assays : Test activity against targets like COX-2 (IC50 determination via fluorometric or colorimetric methods) .
- Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., UT7/EpoS1 for antiviral activity) .
- Antimicrobial screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
- Functional group substitution : Replace the cyclohexyl group with cyclopropyl or morpholine moieties to modulate lipophilicity and target binding .
- Heterocycle modification : Introduce methyl or sulfonamide groups to the imidazo[2,1-b]thiazole core to enhance metabolic stability .
- Docking simulations : Use tools like AutoDock Vina to predict interactions with therapeutic targets (e.g., EGFR kinase domain) .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Cross-system validation : Compare results in primary cells (e.g., erythroid progenitor cells) versus immortalized lines to assess cell-type specificity .
- Dose-response normalization : Standardize assays using reference inhibitors (e.g., celecoxib for COX-2) to account for inter-lab variability .
- Meta-analysis : Aggregate data from patents and peer-reviewed studies to identify consensus trends .
Q. How can target engagement be confirmed in complex biological systems?
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
- Pull-down assays : Use biotinylated probes to isolate compound-protein complexes for mass spec identification .
- Knockout models : CRISPR-Cas9-mediated deletion of suspected targets (e.g., PARP-12) to validate mechanism .
Q. What strategies address solubility and stability challenges in preclinical testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
